molecular formula C21H19ClN4O4S B2565118 ethyl 4-(2-((E)-2-((E)-(4-chlorobenzylidene)hydrazono)-4-oxothiazolidin-5-yl)acetamido)benzoate CAS No. 540762-72-9

ethyl 4-(2-((E)-2-((E)-(4-chlorobenzylidene)hydrazono)-4-oxothiazolidin-5-yl)acetamido)benzoate

Cat. No. B2565118
CAS RN: 540762-72-9
M. Wt: 458.92
InChI Key: FLABOGOAHXSMHX-FSJBWODESA-N
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Description

Ethyl 4-(2-((E)-2-((E)-(4-chlorobenzylidene)hydrazono)-4-oxothiazolidin-5-yl)acetamido)benzoate is a useful research compound. Its molecular formula is C21H19ClN4O4S and its molecular weight is 458.92. The purity is usually 95%.
BenchChem offers high-quality ethyl 4-(2-((E)-2-((E)-(4-chlorobenzylidene)hydrazono)-4-oxothiazolidin-5-yl)acetamido)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 4-(2-((E)-2-((E)-(4-chlorobenzylidene)hydrazono)-4-oxothiazolidin-5-yl)acetamido)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Methodologies

Research in the field of organic synthesis has demonstrated the utility of thiazolidin-4-one derivatives, including compounds structurally related to ethyl 4-(2-((E)-2-((E)-(4-chlorobenzylidene)hydrazono)-4-oxothiazolidin-5-yl)acetamido)benzoate, for the development of novel synthetic pathways. These compounds serve as precursors in the synthesis of pyrrolo[2,1-b]thiazol-3-one derivatives and other heterocyclic compounds, which have further applications in medicinal chemistry and materials science. The reactions often involve condensation with substituted benzaldehydes or reactions with DMF·POCl3 complex to yield diverse heterocyclic structures with potential biological activity and material applications (Tverdokhlebov et al., 2005).

Antimicrobial Activities

Several studies have synthesized derivatives of ethyl 4-(2-((E)-2-((E)-(4-chlorobenzylidene)hydrazono)-4-oxothiazolidin-5-yl)acetamido)benzoate to evaluate their antimicrobial properties. Compounds based on the thiazolidinone framework have been shown to possess significant antimicrobial activity against various bacterial and fungal strains. This suggests their potential as lead compounds for the development of new antimicrobial agents. The structural modifications on the thiazolidinone core are pivotal in determining the spectrum and potency of antimicrobial activity (Gouda et al., 2010).

Photonic Applications

The nonlinear optical properties of derivatives of ethyl 4-(2-((E)-2-((E)-(4-chlorobenzylidene)hydrazono)-4-oxothiazolidin-5-yl)acetamido)benzoate have been investigated for applications in photonic devices. These compounds, when doped into materials like PMMA (poly(methyl methacrylate)), exhibit significant third-order nonlinearity, which is crucial for the development of optical limiters and other photonic applications. Their ability to undergo reverse saturable absorption makes them promising candidates for protecting optical sensors and human eyes from damage caused by high-intensity laser beams (Nair et al., 2022).

properties

IUPAC Name

ethyl 4-[[2-[(2E)-2-[(E)-(4-chlorophenyl)methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O4S/c1-2-30-20(29)14-5-9-16(10-6-14)24-18(27)11-17-19(28)25-21(31-17)26-23-12-13-3-7-15(22)8-4-13/h3-10,12,17H,2,11H2,1H3,(H,24,27)(H,25,26,28)/b23-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLABOGOAHXSMHX-FSJBWODESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=NN=CC3=CC=C(C=C3)Cl)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N/C(=N\N=C\C3=CC=C(C=C3)Cl)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-(2-((E)-2-((E)-(4-chlorobenzylidene)hydrazono)-4-oxothiazolidin-5-yl)acetamido)benzoate

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